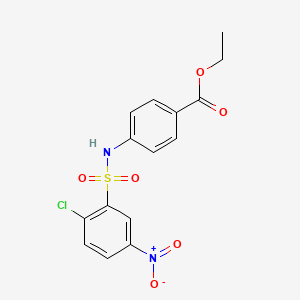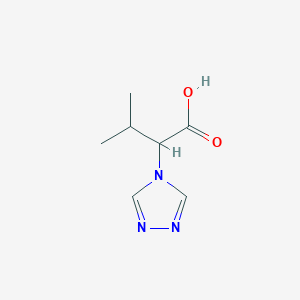![molecular formula C16H26N6OS B2443866 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946210-26-0](/img/structure/B2443866.png)
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a highly specialized compound. Its complex molecular structure suggests it likely has applications in specific fields such as pharmacology, due to the presence of functional groups that are common in bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound likely involves multiple steps. Generally, the process would include the preparation of intermediate compounds, followed by their sequential assembly.
Industrial Production Methods: : Industrial production would emphasize yield and purity. Advanced techniques such as flow chemistry or automated synthesizers could be used for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: : This compound could undergo various reactions, such as oxidation, reduction, and substitution. For instance, the methylthio group might undergo oxidation to form a sulfoxide or sulfone.
Common Reagents and Conditions: : Reagents like oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) could be used to modify this compound.
Major Products: : Oxidation of the methylthio group would yield sulfoxide or sulfone derivatives. Substitution reactions at the amine or pyrazole rings could yield a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: : The compound’s intricate structure makes it a potential candidate for the synthesis of novel materials or catalysts.
Biology: : Its biological activity might be explored in studies involving cell signaling or enzyme inhibition, given the pyrazolo[3,4-d]pyrimidin-1-yl moiety often appears in kinase inhibitors.
Medicine: : As a potential drug candidate, it could be tested for various therapeutic activities, including anti-cancer or anti-inflammatory properties.
Industry: : Its role in the development of new polymers or advanced materials could be significant, especially if it exhibits unique electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl group could inhibit certain kinases, disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison: : Compared to other compounds with similar structures, this one may offer unique advantages in terms of stability, solubility, or specificity.
Similar Compounds: : Compounds like 2-amino-6-(methylthio)-4-(propylamino)pyrimidine or 3-methyl-N-(2-ethyl)butanamide might be considered for comparison. Each would differ subtly in their functional groups or overall bioactivity, highlighting the uniqueness of 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide.
Propiedades
IUPAC Name |
3-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6OS/c1-5-6-18-14-12-10-19-22(15(12)21-16(20-14)24-4)8-7-17-13(23)9-11(2)3/h10-11H,5-9H2,1-4H3,(H,17,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQOFKWIROLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)





![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)

![methyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)
